molecular formula C22H25N3O4S B2967939 methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1040637-21-5

methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2967939
CAS No.: 1040637-21-5
M. Wt: 427.52
InChI Key: CJRIZLWUPMXKHX-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-b]pyridine family, a class of heterocyclic molecules with significant pharmaceutical and materials science applications. Its structure features a pyrazolo[3,4-b]pyridine core substituted at positions 1, 3, 4, and 4. Key substituents include:

  • 6-Isopropyl group: A branched alkyl chain influencing steric bulk and lipophilicity.
  • 3-(p-Tolyl): A para-methyl-substituted aryl group contributing to π-π stacking interactions.
  • 4-Carboxylate methyl ester: A functional group critical for solubility and metabolic stability.

The compound’s synthesis likely involves multicomponent reactions in ionic liquid media, as seen in analogous pyrazolo[3,4-b]pyridine derivatives .

Properties

IUPAC Name

methyl 1-(1,1-dioxothiolan-3-yl)-3-(4-methylphenyl)-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-13(2)18-11-17(22(26)29-4)19-20(15-7-5-14(3)6-8-15)24-25(21(19)23-18)16-9-10-30(27,28)12-16/h5-8,11,13,16H,9-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRIZLWUPMXKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C(=CC(=N3)C(C)C)C(=O)OC)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine class. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications based on diverse scientific literature.

Structural Overview

The compound features a unique structural framework that includes:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Pyridine Structure : A six-membered aromatic ring with one nitrogen atom.
  • Tetrahydrothiophene Moiety : A sulfur-containing component that may enhance biological activity.
  • Isopropyl and p-Tolyl Substituents : These groups likely influence the compound's pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of Substituents : Employing alkylation and acylation techniques to introduce isopropyl and p-tolyl groups.
  • Incorporation of Tetrahydrothiophene : This may involve cyclization reactions that integrate sulfur-containing moieties.

The biological activity of this compound remains to be fully elucidated. However, preliminary studies suggest several potential mechanisms:

  • G Protein-Gated Inwardly Rectifying Potassium (GIRK) Channel Activation : This mechanism is significant in neurology and cardiology, indicating potential applications in treating cardiovascular diseases and neurological disorders .
  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonism : Related compounds have shown agonistic activity towards PPARα, which is crucial for lipid metabolism .

Structure-Activity Relationships (SAR)

Research has indicated that the biological activity of pyrazolo[3,4-b]pyridines is influenced by:

  • The steric bulkiness of substituents.
  • The position of hydrophobic tails relative to the acidic head group.

These factors are critical for optimizing the agonistic activity towards PPARα and other receptors .

Antimicrobial Activity

A study exploring various pyrazolo[3,4-b]pyridine derivatives demonstrated significant antimicrobial properties against Mycobacterium tuberculosis. The derivatives exhibited lower toxicity compared to standard drugs while maintaining effective antibacterial action .

Cardiovascular Applications

Another investigation highlighted the role of related compounds as potential treatments for cardiovascular diseases by activating GIRK channels. This activation can lead to vasodilation and improved cardiac function .

Data Table: Summary of Biological Activities

Activity TypeCompoundReference
GIRK Channel ActivationThis compound
PPARα AgonismRelated Pyrazolo Compounds
Antimicrobial ActivityVarious Pyrazolo Derivatives

Scientific Research Applications

Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is a pyrazolo[3,4-b]pyridine derivative, featuring a pyrazole ring fused with a pyridine structure, and is substituted with various functional groups. The presence of a sulfur-containing moiety and other substituents may enhance its biological activity.

Potential Applications

The applications of this compound are varied and primarily center around scientific research:

  • Medicinal Chemistry : This compound may be a subject of interest for research and development in medicinal chemistry. Pyrazolo[3,4-b]pyridine derivatives have shown biological activities, such as anti-inflammatory and anticancer properties.
  • ** হিট化合物の開発**: As a complex organic compound, it can be used in the development of hit compounds.
  • 生物活性の研究 : It can be used in biological activity research. Interaction studies are crucial for understanding how this compound interacts with biological targets. Such studies may involve:
    • Enzyme Inhibition Assays
    • Receptor Binding Studies
    • Cell-Based Assays

These studies would provide insights into the therapeutic potential and safety of this compound.

Related Compounds

Structural analogs of this compound include:

  • Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
  • 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes structural features of related pyrazolo[3,4-b]pyridine derivatives:

Compound Name / ID Key Substituents Molecular Formula Molecular Weight Functional Groups Evidence Source
Target Compound 1-Sulfone-tetrahydrothiophene, 6-isopropyl, 3-p-tolyl, 4-methyl ester C22H25N3O4S 427.5* Ester, Sulfone, Aryl, Alkyl -
1-[(4-Chlorophenyl)methyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 4-Carboxylic acid, 1-(4-Cl-benzyl), 3,6-dimethyl C16H14ClN3O2 315.8 Carboxylic acid, Aryl, Alkyl
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-isopropyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[...]-4-carboxamide 1-Sulfone-tetrahydrothiophene, 6-thiophene, 4-carboxamide, N-isopropyl C19H22N4O3S2 418.5 Amide, Sulfone, Heteroaryl
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1-Sulfone-tetrahydrothiophene, 6-phenyl, 4-carboxylic acid C19H17N3O4S 383.4* Carboxylic acid, Sulfone, Aryl
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate 8-Cyano, 7-(4-NO2-phenyl), 2-oxo, 5,6-dicarboxylate C28H26N4O7 530.5 Ester, Nitro, Cyano
Compounds 3d–3g (e.g., 3d: 4-aryl-5-cyano-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one) 5-Cyano, 4-aryl (variable), 3-methyl, 1-phenyl Variable (e.g., C20H15N5O) Variable (~333–350) Cyano, Aryl, Ketone

*Calculated based on molecular formula.

Key Observations:
  • Functional Group Diversity : The target compound’s methyl ester at position 4 distinguishes it from carboxylic acid () or carboxamide () analogs, impacting solubility and metabolic pathways.
  • Sulfone vs. Other Substituents: The 1-sulfone-tetrahydrothiophene group in the target and enhances polarity compared to non-sulfone analogs (e.g., ).
  • Aryl vs. Heteroaryl Groups : The 3-(p-tolyl) group in the target may improve π-stacking compared to thiophene () or nitroaryl () substituents.

Physicochemical and Spectroscopic Properties

  • NMR Signatures :
    • Methyl ester protons (δ ~3.8–4.0 ppm) and sulfone-related signals (δ ~3.0–3.5 ppm) would differentiate the target from carboxylic acid (δ ~12–13 ppm for -COOH) or amide (δ ~6.5–8.0 ppm for -CONHR) derivatives .
    • Aromatic protons (p-tolyl: δ ~7.1–7.3 ppm) align with reported aryl signals in .
  • Mass Spectrometry :
    • The molecular ion peak (m/z ~427) would contrast with lower-weight analogs (e.g., , m/z 315.8) or higher-weight derivatives (e.g., , m/z 470.6).

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